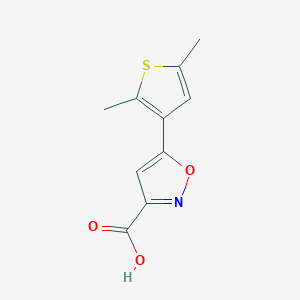
5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a thiophene and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of a nitrile oxide with a thiophene derivative. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the isoxazole ring to form different derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole derivatives: These include compounds with similar isoxazole rings but different substituents.
Thiophene derivatives: These include compounds with similar thiophene rings but different substituents.
Uniqueness
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of a thiophene and an isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C10H9NO3S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-7(6(2)15-5)9-4-8(10(12)13)11-14-9/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DLFBRUPWUSDKFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C2=CC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


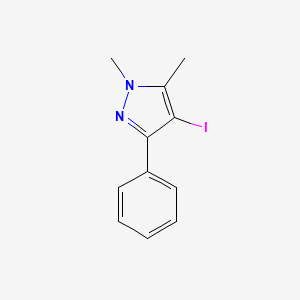
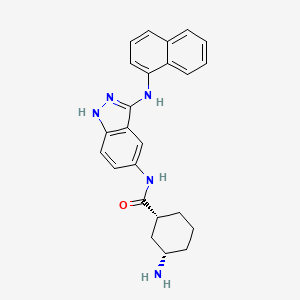
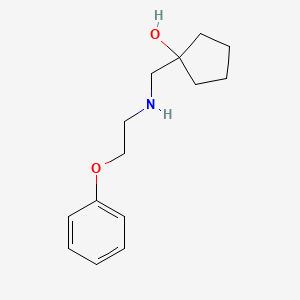
![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B13343314.png)
![Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13343318.png)
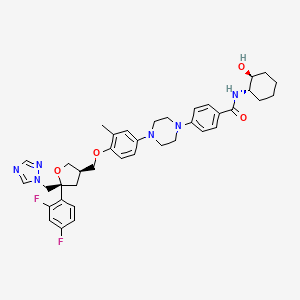
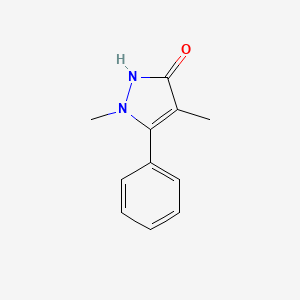
![{3-[(Methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13343339.png)

![2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13343350.png)
![4'-(Fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13343362.png)
![[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid](/img/structure/B13343376.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol](/img/structure/B13343387.png)
